SLP9101555

説明

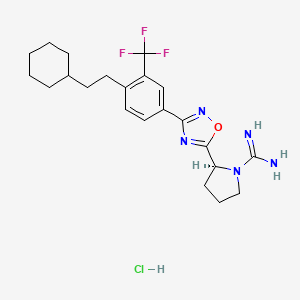

The compound “(2S)-2-[3-[4-(2-cyclohexylethyl)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide; hydrochloride” is a small-molecule inhibitor featuring a stereospecific pyrrolidine-carboximidamide core linked to a 1,2,4-oxadiazole ring and a substituted phenyl group. Key structural elements include:

- Stereochemistry: The (2S) configuration at the pyrrolidine ring ensures enantioselective biological interactions.

- Substituents: A 2-cyclohexylethyl chain at the para position and a trifluoromethyl group at the meta position on the phenyl ring enhance lipophilicity and metabolic stability.

- Hydrochloride salt: Improves solubility for pharmacological applications.

特性

分子式 |

C22H29ClF3N5O |

|---|---|

分子量 |

471.9 g/mol |

IUPAC名 |

(2S)-2-[3-[4-(2-cyclohexylethyl)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride |

InChI |

InChI=1S/C22H28F3N5O.ClH/c23-22(24,25)17-13-16(11-10-15(17)9-8-14-5-2-1-3-6-14)19-28-20(31-29-19)18-7-4-12-30(18)21(26)27;/h10-11,13-14,18H,1-9,12H2,(H3,26,27);1H/t18-;/m0./s1 |

InChIキー |

YNKMFLDHCSLAAZ-FERBBOLQSA-N |

異性体SMILES |

C1CCC(CC1)CCC2=C(C=C(C=C2)C3=NOC(=N3)[C@@H]4CCCN4C(=N)N)C(F)(F)F.Cl |

正規SMILES |

C1CCC(CC1)CCC2=C(C=C(C=C2)C3=NOC(=N3)C4CCCN4C(=N)N)C(F)(F)F.Cl |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs and Modifications

SLM6031434

- Structure : (2S)-2-[3-[4-(Octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidine carboximidamide hydrochloride .

- Key Differences :

- The octyloxy group replaces the 2-cyclohexylethyl chain in the target compound.

- Both share the meta-trifluoromethylphenyl and oxadiazole-pyrrolidine-carboximidamide scaffold.

- Activity :

VPC96091

- Structure: Not fully detailed in the evidence, but referenced as a selective SphK1 inhibitor.

- Activity : Reduces epidermal growth factor (EGF)-mediated S1P levels and modulates Akt/ERK phosphorylation in leukemia models .

- Comparison : The target compound’s cyclohexylethyl group may confer distinct pharmacokinetic properties (e.g., longer half-life) compared to VPC96091’s structure.

Pharmacological and Biochemical Data

Table 1: Comparative Biochemical Profiles

Key Findings:

- Trifluoromethyl Substitution : The meta-trifluoromethyl group in both SLM6031434 and the target compound enhances electrophilic interactions with hydrophobic enzyme pockets, improving potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。